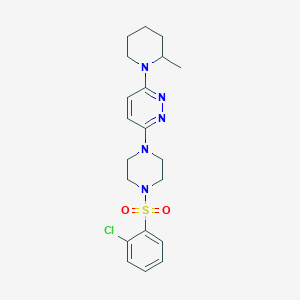
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H26ClN5O2S and its molecular weight is 435.97. The purity is usually 95%.
BenchChem offers high-quality 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of derivatives similar to 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine in scientific research is their antimicrobial properties. Research indicates that compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, akin to the one , have been synthesized and shown in vitro antimicrobial activity against a range of gram-positive (such as Bacillus subtilis and Staphylococcus aureus) and gram-negative bacteria (like Pseudomonas fluorescens and Escherichia coli), along with antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Furthermore, pyridazine derivatives, including sulfonamides, have shown antibacterial and antifungal activity against various microorganisms, highlighting their potential as antimicrobial agents (El-Mariah, Nassar, Hosny, & Deeb, 2008).
Antidepressant Effects
Derivatives of pyridazine, incorporating arylpiperazinyl moieties, have been evaluated for potential antidepressant effects in classical psychopharmacological tests in mice, suggesting their utility in researching new therapeutic agents for depression (Rubat, Coudert, Bastide, & Tronche, 1995).
Anticancer Activity
The synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents, such as the precursors to 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine, has led to the discovery of compounds with significant antibacterial activity. Some of these compounds have also been tested for their antiproliferative effect against human cancer cell lines, indicating their potential in anticancer research (Azab, Youssef, & El‐Bordany, 2013). Additionally, new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines, further highlighting the relevance of such compounds in cancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Synthesis and Chemical Properties
The exploration of the synthesis, structure, and reactivity of derivatives related to 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine contributes to the understanding of their chemical properties and potential applications. Studies have focused on the synthesis of such compounds and their behavior in various chemical reactions, providing insights into their structural characteristics and potential as building blocks for further chemical synthesis (Oishi, Yamada, Hayashi, Tanji, Miyashita, & Higashino, 1989).
properties
IUPAC Name |
3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylpiperidin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O2S/c1-16-6-4-5-11-26(16)20-10-9-19(22-23-20)24-12-14-25(15-13-24)29(27,28)18-8-3-2-7-17(18)21/h2-3,7-10,16H,4-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYPNEJNCVBNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)
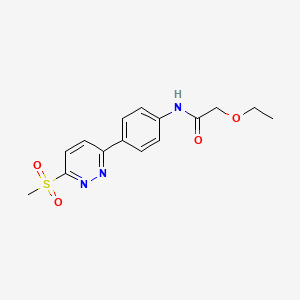
![2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2876265.png)

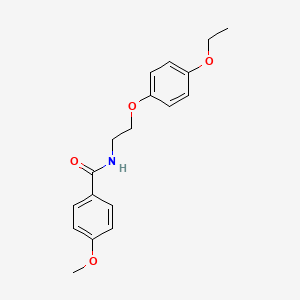
![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2876270.png)
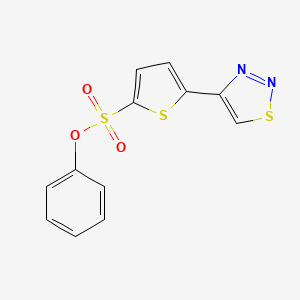
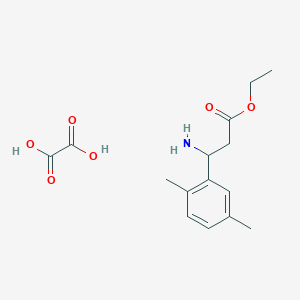
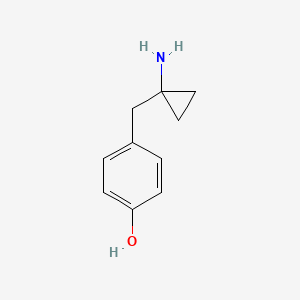
![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2876276.png)
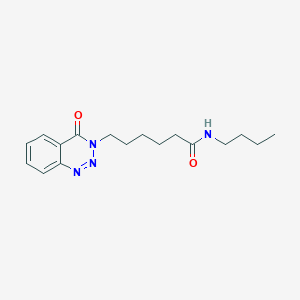

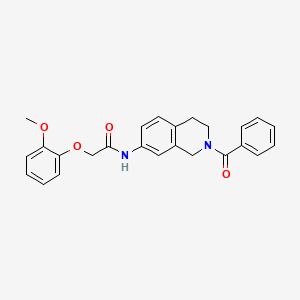
![N-(2,5-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2876281.png)